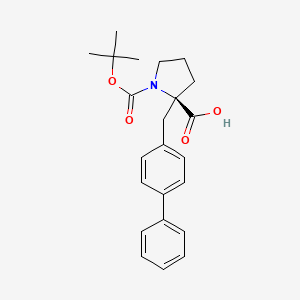

Boc-(R)-alpha-(4-biphenylmethyl)-proline

Beschreibung

Boc-(R)-alpha-(4-biphenylmethyl)-proline is a non-natural, enantiomerically pure amino acid derivative that serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its structure is characterized by three key features: a proline ring, which imparts conformational rigidity; a bulky 4-biphenylmethyl group attached to the alpha-carbon, which offers unique steric and electronic properties; and a tert-butyloxycarbonyl (Boc) protecting group on the amine, which is crucial for its application in controlled, stepwise chemical synthesis, particularly in peptide construction.

Physicochemical Properties of Boc-(R)-alpha-(4-biphenylmethyl)-proline

| Property | Value |

|---|---|

| CAS Number | 959576-43-3 |

| Molecular Formula | C23H27NO4 |

| Molar Mass | 381.46 g/mol |

| Boiling Point (Predicted) | 541.4±50.0 °C |

| Density (Predicted) | 1.187±0.06 g/cm³ |

| pKa (Predicted) | 3.93±0.20 |

This data is interactive. Click on the headers to sort.

Chiral amino acid derivatives are fundamental components in the construction of a vast array of complex molecules, from pharmaceuticals to novel materials. Chirality, or the "handedness" of a molecule, is a critical factor in biological systems, where molecular recognition is highly specific. Proline and its analogs are particularly noteworthy among amino acids due to the unique conformational constraints imposed by their cyclic pyrrolidine (B122466) structure. nih.gov This rigidity helps to control the folding of peptide chains, a crucial aspect in the design of bioactive peptides and peptidomimetics. mdpi.com

Boc-(R)-alpha-(4-biphenylmethyl)-proline belongs to the class of α,α-disubstituted, or quaternary, proline analogs. The presence of the bulky biphenylmethyl group at the alpha-position further enhances its steric hindrance and conformational rigidity. The synthesis of such quaternary proline analogs is a significant challenge in organic chemistry, often requiring sophisticated stereoselective methods to control the chiral center. nih.gov The "(R)" designation specifies the absolute stereochemistry at this alpha-carbon, making it a distinct chemical entity from its (S)-enantiomer.

The utility of Boc-(R)-alpha-(4-biphenylmethyl)-proline is rooted in its role as a specialized building block. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). chemimpex.com It is stable under a variety of reaction conditions but can be readily removed with mild acids, allowing for the sequential addition of other amino acids to build a peptide chain. chemimpex.com

In medicinal chemistry, the incorporation of non-natural amino acids like this one is a key strategy for developing new therapeutic agents. The bulky and lipophilic biphenylmethyl side chain can introduce specific interactions with biological targets, such as enzymes or receptors, potentially enhancing the potency, selectivity, and metabolic stability of a drug candidate. princeton.edu Proline analogs are sought after for their ability to induce specific secondary structures in peptides, which can be critical for biological activity. nih.gov While specific research applications for the (R)-enantiomer are not as widely documented as for its (S)-counterpart, its structural features make it a highly valuable tool for creating structurally diverse and complex molecules with potential therapeutic applications. chemimpex.comchemimpex.com The ability to introduce a sterically demanding, chiral quaternary center is of great interest in the design of enzyme inhibitors and other pharmacologically active compounds. chemimpex.comchemimpex.com

This article is strictly focused on the chemical and academic aspects of Boc-(R)-alpha-(4-biphenylmethyl)-proline. The content is structured to provide a foundational understanding of the compound's place within the field of chiral amino acid derivatives and to highlight its significance as a tool in organic synthesis and medicinal chemistry research. The discussion is confined to its chemical properties, synthesis context, and its role as a molecular building block.

Eigenschaften

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-22(2,3)28-21(27)24-15-7-14-23(24,20(25)26)16-17-10-12-19(13-11-17)18-8-5-4-6-9-18/h4-6,8-13H,7,14-16H2,1-3H3,(H,25,26)/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEMRGCBNUYVIW-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Computational Analysis of Boc R Alpha 4 Biphenylmethyl Proline Stereochemistry and Conformation

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (e.g., Circular Dichroism)

Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are indispensable for confirming the enantiomeric purity and absolute configuration of chiral molecules like Boc-(R)-alpha-(4-biphenylmethyl)-proline. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, yielding a spectrum that is highly sensitive to its three-dimensional structure.

While specific CD spectra for Boc-(R)-alpha-(4-biphenylmethyl)-proline are not widely published, the principles can be inferred from studies on related proline-containing peptides. nih.govnih.gov The CD spectrum of a proline derivative is influenced by the chromophores present in the molecule and their spatial arrangement. For this compound, the key chromophores are the amide group of the Boc-carbamate, the carboxylic acid, and the biphenyl (B1667301) system. The biphenyl group, in particular, is expected to produce strong electronic transitions in the UV region, which will be perturbed by the chiral center at the α-carbon, resulting in a characteristic CD signal.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Conformational Preferences of Boc-Proline Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state structure and conformational dynamics of proline derivatives. nih.govresearchgate.net Due to the constrained nature of the pyrrolidine (B122466) ring and the presence of a tertiary amide bond, Boc-proline systems exhibit distinct conformational equilibria that can be readily studied by NMR. uq.edu.aunih.gov

The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up). nih.gov In the endo pucker, the Cγ atom is displaced on the same side as the carboxyl group, while in the exo pucker, it is on the opposite side. nih.gov This puckering significantly influences the backbone torsion angles (φ, ψ) of the proline residue within a peptide chain and is a key determinant of local conformation. nih.govnih.gov

The preference for one pucker over the other can be influenced by substituents on the ring. nih.gov For Boc-(R)-alpha-(4-biphenylmethyl)-proline, the bulky α-substituent is expected to create steric interactions that bias the equilibrium. While specific data for this compound is limited, studies on other α-substituted prolines show that substitution can favor specific conformations to alleviate steric strain. nih.gov The ring pucker equilibrium is rapid on the NMR timescale, resulting in averaged chemical shifts and coupling constants for the ring protons. nih.gov However, the values of ³J coupling constants and the chemical shift differences between the β and δ protons can provide quantitative insights into the predominant pucker conformation in solution. researchgate.net

| Factor | Influence on Pucker Preference | Typical Observation |

|---|---|---|

| Amide Bond Conformation | A cis amide bond strongly favors the endo ring pucker. nih.govresearchgate.net | In proteins, approximately 89% of cis-proline residues exhibit the DOWN (endo) pucker. nih.gov |

| 4-Substitution | Electron-withdrawing substituents at the 4S-position promote the endo ring pucker due to stereoelectronic effects (gauche effect). nih.gov | 4S-substituted prolines show a greater preference for extended conformations. nih.gov |

| α-Substitution | Bulky α-substituents introduce steric constraints that can shift the equilibrium to minimize unfavorable interactions. | α-phenyl-D-proline derivatives tend to favor an endo ring pucker. nih.gov |

| Solvent | The polarity of the solvent can influence the conformational equilibrium, although this effect is often secondary to steric and stereoelectronic factors. | Aqueous environments stabilize certain conformations like the polyproline II helix. nih.gov |

The N-acyl bond in proline, in this case, the bond between the Boc group and the ring nitrogen, can exist in either a cis or trans conformation. Unlike typical peptide bonds where the trans form is overwhelmingly favored, the energy difference between cis and trans isomers in proline is small, leading to significant populations of both conformers in solution. hw.ac.uk

The interconversion between these isomers is slow on the NMR timescale, with an activation barrier of approximately 20 kcal/mol. nih.gov Consequently, separate sets of NMR signals are observed for the cis and trans isomers, allowing for their direct quantification. nih.govresearchgate.net The ratio of the integrated peak areas for corresponding protons or carbons in the two isomers gives the equilibrium constant (Ktrans/cis). nih.gov The chemical shifts of the α- and δ-carbons are particularly sensitive to the amide bond conformation and are often used for unambiguous assignment. researchgate.net

The trans/cis ratio is highly dependent on the steric bulk of the N-terminal protecting group and the nature of the solvent. acs.org The bulky tert-butyl group of the Boc protectorate generally influences the equilibrium. Furthermore, the large biphenylmethyl group at the α-position will likely introduce significant steric hindrance that further modulates the cis/trans preference compared to unsubstituted Boc-proline. Studies on related systems show that solvent polarity plays a crucial role; polar solvents can stabilize the more polar cis isomer, shifting the equilibrium. acs.org

| Solvent | Dielectric Constant (εr) | Ktrans/cis | Predominant Isomer |

|---|---|---|---|

| Benzene-d6 | 2.28 | 0.72 | cis |

| CDCl3 | 4.81 | 0.62 | cis |

| THF-d8 | 7.58 | 0.45 | cis |

| CD2Cl2 | 9.08 | 0.43 | cis |

| Acetone-d6 | 21.0 | 0.38 | cis |

| CD3CN | 37.5 | 0.35 | cis |

| DMSO-d6 | 46.7 | 0.31 | cis |

Data adapted from studies on a proline mimetic, illustrating the general trend of solvent influence on the trans/cis equilibrium. acs.org Note: A lower Ktrans/cis value indicates a higher population of the cis isomer.

X-ray Crystallography of Boc-(R)-alpha-(4-biphenylmethyl)-proline Complexes and Derivatives for Solid-State Conformation

X-ray crystallography provides definitive information about the molecular structure and conformation of a compound in the solid state. Analysis of the crystal structure of Boc-(R)-alpha-(4-biphenylmethyl)-proline or its derivatives would reveal precise bond lengths, bond angles, and torsion angles, offering an unambiguous snapshot of its preferred conformation without the influence of solvent or thermal motion. researchgate.netnih.gov

While a specific crystal structure for Boc-(R)-alpha-(4-biphenylmethyl)-proline is not publicly available, data from related α-substituted proline derivatives can provide valuable insights. nih.gov For instance, the crystal structure of Boc-α-phenylproline shows a cis conformation for the Boc-N bond. nih.gov A crystallographic study would definitively establish:

Amide Bond Conformation: Whether the Boc-N bond adopts a cis or trans conformation in the crystal lattice.

Ring Pucker: The exact pucker of the pyrrolidine ring (e.g., Cγ-endo or Cγ-exo) and its phase angle.

Intermolecular Interactions: The packing of molecules in the crystal lattice, highlighting any significant hydrogen bonding or π-stacking interactions involving the carboxylic acid and biphenyl groups.

Such data is crucial for benchmarking computational models and understanding the intrinsic conformational preferences that might influence biological activity or synthetic utility. nih.gov

Theoretical and Computational Chemistry for Conformational Landscapes and Reaction Mechanisms

Theoretical and computational chemistry methods are powerful tools for exploring the conformational energy landscapes and predicting the reactivity of complex molecules like Boc-(R)-alpha-(4-biphenylmethyl)-proline. nih.govbeilstein-journals.org These methods complement experimental data by providing detailed energetic and structural information that can be difficult to obtain otherwise.

Computational models can map the potential energy surface of the molecule as a function of key dihedral angles, such as those defining the ring pucker and amide bond rotation. This allows for the identification of low-energy conformers and the energy barriers separating them, providing a deeper understanding of the dynamic equilibria observed by NMR. nih.gov

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and reactivity of molecules. researchgate.net For proline derivatives, DFT calculations are particularly useful for understanding the origins of stereoselectivity in reactions where they are used as catalysts or chiral building blocks. researchgate.netnih.gov

In the context of Boc-(R)-alpha-(4-biphenylmethyl)-proline, DFT studies could be employed to:

Calculate Relative Energies: Determine the relative stabilities of the various cis/trans and endo/exo conformers, helping to rationalize experimental observations.

Analyze Transition States: Model the transition states of reactions involving this compound. For example, in an alkylation reaction, DFT can be used to analyze the transition state structures leading to different diastereomeric products, explaining why one is formed preferentially. researchgate.net

Probe Stereoelectronic Effects: Elucidate the role of subtle electronic interactions, such as hyperconjugation or electrostatic effects, in dictating conformational preferences and reactivity. nih.gov

By analyzing the geometries and energies of transition states, researchers can establish the key structural factors that control stereoselectivity, aiding in the rational design of new catalysts and synthetic methodologies. researchgate.net

Molecular Dynamics (MD) Simulations of Boc-proline Analogues

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational dynamics and stereochemical intricacies of proline-containing peptides at an atomic level. nih.gov These simulations are particularly valuable for understanding how modifications to the proline ring and its substituents, as seen in Boc-proline analogues, influence the conformational landscape and, consequently, the biological activity of peptides. By simulating the motions of atoms over time, MD can reveal the accessible conformations, the energetics of transitions between different states, and the influence of the solvent environment. nih.gov

The accuracy of MD simulations is heavily dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. For proline and its derivatives, significant effort has been dedicated to optimizing force field parameters to accurately reproduce experimental observations from techniques like NMR spectroscopy. nih.gov These refinements are crucial for correctly modeling the unique conformational properties of the proline ring, including its puckering and the cis-trans isomerization of the preceding peptide bond.

In the context of Boc-proline analogues, MD simulations can provide detailed insights into how different substituents at the α-position affect the backbone dihedral angles (φ and ψ) and the ring pucker. For instance, studies on various α-substituted prolines have shown that the size and nature of the substituent can significantly restrict the available conformational space. nih.gov While α-methylproline tends to favor helical conformations, the introduction of a bulkier group like a phenyl ring can shift the conformational preferences. nih.gov

Table 1: Key Conformational Parameters Analyzed in MD Simulations of Proline Analogues

| Parameter | Description | Significance |

|---|---|---|

| φ (phi) | Dihedral angle around the N-Cα bond. | A primary determinant of the peptide backbone conformation. |

| ψ (psi) | Dihedral angle around the Cα-C' bond. | Along with φ, defines the position of the residue in the Ramachandran plot. |

| ω (omega) | Dihedral angle around the peptide bond (C'-N). | Determines the cis or trans conformation of the peptide bond. |

MD simulations of proline-containing peptides have also been used to study their folding dynamics. nih.gov The presence of proline can act as a "hinge," influencing the formation of secondary structures like β-turns. nih.gov By analyzing the trajectories from MD simulations, researchers can understand the pathways and timescales of conformational changes, which are critical for biological function. nih.gov For an analogue with a bulky α-substituent, simulations could reveal how this group sterically hinders or promotes specific folding patterns.

Applications of Boc R Alpha 4 Biphenylmethyl Proline As a Chiral Building Block in Asymmetric Synthesis

Role in Enantioselective Reactions and Organocatalysis

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, often relies on chiral amines like proline and its derivatives. wikipedia.org These catalysts typically operate by forming nucleophilic enamine or electrophilic iminium ion intermediates. The substitution at the alpha-carbon of the proline ring, as seen in Boc-(R)-alpha-(4-biphenylmethyl)-proline, directly influences the catalyst's stereodirecting ability. The biphenylmethyl group can effectively shield one face of the reactive intermediate, compelling the substrate to approach from the less hindered side, thus dictating the absolute stereochemistry of the product.

The proline-catalyzed asymmetric aldol (B89426) reaction is a cornerstone of organocatalysis, providing access to chiral β-hydroxy carbonyl compounds. nih.govnih.gov Catalysts derived from α-substituted prolines leverage steric hindrance to enhance enantioselectivity. When a catalyst based on (R)-alpha-(4-biphenylmethyl)-proline is employed, it forms an enamine with a ketone donor. The voluminous biphenylmethyl group creates a significant steric bias in the Zimmerman-Traxler-like transition state, guiding the facial attack on the aldehyde acceptor. wikipedia.org This controlled environment is crucial for achieving high diastereo- and enantioselectivity, often exceeding what is possible with unsubstituted proline. nih.govorganic-chemistry.org

While specific data for this exact derivative is not extensively documented in broad literature, the performance of analogous bulky α-substituted proline catalysts in aldol reactions highlights its potential.

| Aldehyde | Ketone | Catalyst System | Yield (%) | ee (%) |

|---|---|---|---|---|

| Isobutyraldehyde | Acetone | L-Proline | 97 | 96 |

| p-Nitrobenzaldehyde | Cyclohexanone | L-Proline | 99 | 99 (anti) |

| Benzaldehyde | Acetone | Proline Derivative | 85 | >95 |

In asymmetric Michael and conjugate additions, catalysts derived from Boc-(R)-alpha-(4-biphenylmethyl)-proline facilitate the 1,4-addition of nucleophiles to α,β-unsaturated carbonyl compounds. princeton.edunih.govmdpi.com The formation of a chiral enamine intermediate is again the key step. The biphenylmethyl substituent provides a steric shield that directs the incoming Michael acceptor, leading to the formation of a new stereocenter with high fidelity. nih.gov This strategy is particularly effective for creating quaternary carbon centers, which are challenging synthetic targets. nih.govnih.gov The ability to control these complex additions is vital for the synthesis of precursors to many biologically active molecules.

The asymmetric Mannich reaction, which forms a β-amino carbonyl compound, is another area where proline-derived catalysts excel. 20.210.105nih.gov When employing a catalyst derived from Boc-(R)-alpha-(4-biphenylmethyl)-proline, the reaction between an aldehyde, an amine, and a ketone proceeds via an enamine mechanism. The steric bulk of the biphenylmethyl group plays a decisive role in the diastereoselective and enantioselective addition of the enamine to the in situ-formed imine. pitt.edu This methodology provides a direct route to chiral β-amino acids and 1,3-amino alcohols, which are prevalent motifs in pharmaceuticals. 20.210.105 The high levels of stereocontrol are critical, as demonstrated in reactions with N-Boc-imines, which often yield products with excellent enantiomeric excess. nih.gov

Integration into Complex Molecular Architectures and Natural Product Total Synthesis

Boc-(R)-alpha-(4-biphenylmethyl)-proline is not just a precursor for catalysts but also a valuable building block for direct incorporation into larger molecules. chemimpex.com Its rigid conformation can impart specific secondary structures (e.g., turns in a peptide backbone), which is a common strategy in peptidomimetic drug design to enhance potency and metabolic stability. nih.gov

In the total synthesis of natural products, specialized amino acids are often required to construct complex stereochemical arrays. For instance, other α-substituted prolines like α-allylproline have been used as key intermediates in the synthesis of complex alkaloids. nih.gov By analogy, the biphenylmethylproline derivative can be integrated into synthetic routes to introduce a sterically demanding, chiral quaternary center, a feature present in many complex natural products. chemimpex.combeilstein-journals.org Its use as an intermediate allows for the creation of unique molecular scaffolds with tailored functionalities for pharmaceutical development. chemimpex.com

Development of Novel Chiral Ligands and Organocatalysts Derived from Biphenylmethylproline

The proline scaffold is a privileged structure for the development of new catalysts and ligands. nih.gov The (R)-alpha-(4-biphenylmethyl)-proline framework offers multiple points for modification to create next-generation organocatalysts or chiral ligands for metal-catalyzed reactions. acs.orgnih.gov

The secondary amine of the proline ring can be functionalized, for example, to create bifunctional catalysts containing both a hydrogen-bond donor (like a thiourea (B124793) group) and the amine catalytic site. The carboxylic acid can be modified into amides or esters or serve as a coordination point for metal ions. nih.gov The biphenylmethyl group itself provides a large, rigid, and well-defined chiral pocket, which is a desirable feature in ligand design for asymmetric metal catalysis, aiming to maximize the transfer of chiral information from the ligand to the product. nih.gov The modular synthesis of such ligands allows for fine-tuning of steric and electronic properties to optimize reactivity and selectivity for a specific transformation. nih.gov

Boc R Alpha 4 Biphenylmethyl Proline in Pre Clinical Medicinal Chemistry Research

Design and Synthesis of Peptidomimetics Incorporating the Biphenylmethylproline Moiety

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability and oral bioavailability. The incorporation of non-natural amino acids like Boc-(R)-alpha-(4-biphenylmethyl)-proline is a key strategy in the development of these compounds.

Strategies for Mimicking Peptide Secondary Structures (e.g., β-Turns)

The rigid pyrrolidine (B122466) ring of proline is known to induce specific conformations in peptide chains, making it a valuable tool for mimicking secondary structures like β-turns. β-turns are crucial for molecular recognition processes, including peptide-protein and peptide-receptor interactions. The substitution at the alpha-carbon with a bulky biphenylmethyl group further constrains the conformational flexibility of the proline residue.

The design of peptidomimetics often involves creating scaffolds that can reproduce the spatial arrangement of key amino acid side chains in a native peptide. The biphenylmethylproline moiety can serve as a scaffold to orient appended pharmacophoric groups in a manner that mimics the geometry of a β-turn. For instance, the biphenyl (B1667301) group can engage in hydrophobic or aromatic interactions with a target protein, while other functional groups attached to the peptide backbone can replicate the hydrogen bonding patterns of the native turn.

While specific examples of peptidomimetics incorporating Boc-(R)-alpha-(4-biphenylmethyl)-proline for the explicit purpose of β-turn mimicry are not extensively detailed in publicly available literature, the principles of proline-induced turn formation are well-established. The synthesis of such peptidomimetics would typically involve standard solid-phase or solution-phase peptide coupling techniques, where the Boc-protected biphenylmethylproline is incorporated into a growing peptide chain.

Impact of Biphenylmethylproline on Conformational Rigidity and Bioisosteric Replacement Studies

Conformational analysis of peptides containing substituted prolines is crucial to understanding their structural impact. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are employed to elucidate the preferred conformations. For biphenylmethylproline-containing peptides, these studies would aim to determine the influence of the bulky side chain on the proline ring pucker and the cis/trans isomerization of the peptide bond preceding the proline residue.

In the context of bioisosteric replacement, the biphenylmethylproline moiety can be used to replace other amino acid residues or chemical motifs in a lead compound to improve its pharmacological properties. Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological activity. The large, hydrophobic nature of the biphenylmethyl group makes it a potential bioisostere for other bulky aromatic or lipophilic groups in a drug molecule. The goal of such a replacement could be to enhance target binding through increased hydrophobic interactions, improve metabolic stability, or alter the pharmacokinetic profile of the compound.

Scaffold Development for Receptor Ligand and Inhibitor Design

The rigid and sterically demanding nature of Boc-(R)-alpha-(4-biphenylmethyl)-proline makes it an attractive scaffold for the design of receptor ligands and enzyme inhibitors. A scaffold serves as a core structure upon which various functional groups can be appended to create a library of compounds for screening against biological targets.

Exploration of the Biphenylmethyl Group in Ligand-Target Interactions (e.g., Integrin Ligands)

Integrins, a family of cell adhesion receptors, are important targets in drug discovery, particularly in the areas of inflammation and oncology. The development of small molecule integrin antagonists often involves the use of rigid scaffolds to mimic the binding motifs of their natural ligands. While specific structure-activity relationship (SAR) studies detailing the use of Boc-(R)-alpha-(4-biphenylmethyl)-proline in integrin ligands are not widely published, proline-based scaffolds are a common feature in the design of antagonists for integrins such as α4β1. The biphenylmethyl group could potentially be explored to occupy hydrophobic regions in the ligand-binding site of integrins, contributing to enhanced potency.

Structure-Activity Relationship (SAR) Studies from a Chemical Modification Perspective

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a compound to understand how these changes affect its biological activity. The biphenylmethylproline scaffold is amenable to various chemical modifications to explore SAR.

A notable example of SAR studies involving a related scaffold comes from research on inhibitors of the glutamine transporter ASCT2, a target in cancer therapy. In a study of substituted benzylproline derivatives, it was found that increasing the hydrophobicity of the side chain generally led to an increase in the apparent binding affinity for ASCT2. The biphenylmethyl derivative, in particular, was identified as a potent inhibitor with a low micromolar apparent affinity. This finding underscores the importance of the hydrophobic interactions mediated by the biphenyl group in binding to the transporter.

The table below summarizes the findings from this study, highlighting the trend of increasing affinity with greater side-chain hydrophobicity.

| Compound | Side Chain | Apparent Binding Affinity (Ki) |

| Benzylproline | Benzyl | Higher µM range |

| Biphenylmethylproline | 4-Biphenylmethyl | 3 µM |

This data clearly indicates that the extension of the aromatic system from a phenyl to a biphenyl group significantly enhances the inhibitory activity, providing a clear direction for the design of more potent ASCT2 inhibitors.

Role in the Discovery of Biologically Active Compounds (Chemical Aspects)

Boc-(R)-alpha-(4-biphenylmethyl)-proline serves as a key starting material or intermediate in the synthesis of various biologically active compounds. Its pre-defined stereochemistry and the presence of the versatile Boc protecting group facilitate its incorporation into complex molecular architectures.

The discovery of the aforementioned ASCT2 inhibitors is a prime example of the utility of this compound in generating novel bioactive molecules. The synthesis of these inhibitors typically involves the coupling of the Boc-protected biphenylmethylproline with other chemical moieties, followed by deprotection and further functionalization. The chemical robustness of the proline scaffold allows for a wide range of reaction conditions to be employed in the synthetic sequence.

Beyond ASCT2 inhibitors, the biphenylmethylproline scaffold holds potential for the development of inhibitors for other enzymes and receptors where hydrophobic interactions play a key role in ligand recognition. The ability to systematically modify the biphenyl group (e.g., by introducing substituents on the phenyl rings) and to elaborate the peptide backbone provides a rich chemical space for the discovery of new lead compounds in drug discovery programs.

Application as Chemical Tools in Neurotransmitter System Research

Following a comprehensive review of scientific literature and chemical databases, there is currently no publicly available, detailed research specifically documenting the application of Boc-(R)-alpha-(4-biphenylmethyl)-proline as a chemical tool in neurotransmitter system research. While the broader class of Boc-protected proline derivatives and their analogues are utilized in medicinal chemistry and neuroscience, specific findings, data, and detailed applications for this particular compound in the context of neurotransmitter systems are not described in the accessible scientific literature.

The general role of similar proline derivatives in neuroscience research often involves their use as scaffolds or building blocks in the synthesis of more complex molecules that target various components of neurotransmitter systems, such as receptors or transporters. These derivatives can introduce conformational constraints into peptide or small molecule structures, which is a crucial aspect in designing potent and selective ligands for specific biological targets.

However, without specific studies on Boc-(R)-alpha-(4-biphenylmethyl)-proline, it is not possible to provide detailed research findings or data tables as requested. The scientific community has not yet published research that would fall under the scope of this section for this specific chemical entity.

Advanced Analytical Methodologies for Purity and Stereochemical Control of Boc R Alpha 4 Biphenylmethyl Proline

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and determining the enantiomeric excess of Boc-(R)-alpha-(4-biphenylmethyl)-proline. Due to the compound's chiral nature, specific chiral stationary phases (CSPs) are required to resolve the (R) and (S) enantiomers.

Purity Analysis: Reversed-phase HPLC (RP-HPLC) is typically employed for purity assessment. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution is often utilized to separate the main compound from any starting materials, by-products, or degradation products. Detection is commonly performed using an ultraviolet (UV) detector, as the biphenyl (B1667301) group provides a strong chromophore.

Enantiomeric Excess Determination: Chiral HPLC is essential for separating and quantifying the enantiomers. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds, including N-protected amino acids. researchgate.netnih.gov For Boc-proline derivatives, columns like the CHIRALPAK® series have demonstrated successful separations. researchgate.netnih.gov The choice of mobile phase is critical for achieving resolution; normal-phase conditions using mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA), are frequently used. researchgate.netnih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. Vendor specifications for the related (S)-enantiomer often cite a purity of ≥99% as determined by HPLC, underscoring the method's importance. chemimpex.comrheniumshop.co.il

| Stationary Phase (Column) | Mobile Phase Composition | Detection | Application Note |

|---|---|---|---|

| CHIRALPAK® IA / AD-H (Polysaccharide-based) | Hexane / Ethanol / 0.1% TFA | UV (e.g., 254 nm) | Good resolution is often achieved for Boc-proline derivatives; hydrogen bonding interactions are key to chiral recognition. researchgate.netnih.gov |

| CHIRALPAK® IC | Hexanes / Isopropanol (e.g., 92:8 v/v) | UV | Used for determining the enantiomeric ratio of related 4-substituted N-Boc-proline esters. nih.gov |

| CHIROBIOTIC T / R (Macrocyclic glycopeptide-based) | Reversed-phase: Acetonitrile / Volatile buffer (e.g., Ammonium trifluoroacetate) | UV, MS-compatible | Effective for a wide range of t-BOC protected amino acids. sigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Characterization

Mass spectrometry (MS) techniques, coupled with chromatography, are vital for the structural confirmation and molecular characterization of Boc-(R)-alpha-(4-biphenylmethyl)-proline.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for the direct analysis of Boc-(R)-alpha-(4-biphenylmethyl)-proline due to the compound's polarity and thermal lability. LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. It provides a highly accurate mass measurement of the parent ion, confirming the compound's molecular weight (381.46 g/mol for C23H27NO4). chemimpex.com Electrospray ionization (ESI) is a common ionization technique for this type of molecule. Tandem MS (MS/MS) experiments can be performed to study the fragmentation patterns, which provides further structural verification and helps in identifying impurities. Key fragmentation pathways would include the loss of the tert-butoxycarbonyl (Boc) group or components thereof (e.g., loss of isobutylene, 56 Da) and cleavage of the biphenylmethyl side chain.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of Boc-(R)-alpha-(4-biphenylmethyl)-proline by GC-MS is challenging due to its low volatility and potential for thermal degradation. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or ethyl ester). sigmaaldrich.com While less common than LC-MS for this specific compound, GC-MS can be a powerful tool for identifying volatile or semi-volatile impurities that may be present in the sample or arise from the synthesis. The resulting mass spectra provide a fragmentation "fingerprint" that can be compared against spectral libraries for impurity identification.

| Parameter | Value | Technique | Significance |

|---|---|---|---|

| Molecular Formula | C₂₃H₂₇NO₄ | - | Defines the elemental composition. |

| Molecular Weight (Monoisotopic) | 381.1940 g/mol | High-Resolution MS (e.g., LC-TOF-MS) | Provides exact mass for unambiguous formula confirmation. |

| Molecular Weight (Average) | 381.46 g/mol | Standard MS (LC-MS, GC-MS) | Confirms the identity of the parent molecule. chemicalbook.com |

| Expected Fragmentation (MS/MS) | Loss of Boc group fragments (e.g., -56, -100 Da); Cleavage of biphenylmethyl side chain. | LC-MS/MS | Provides structural confirmation and aids in the characterization of related substances. |

Chromatographic Enantioseparation Techniques (e.g., Preparative HPLC)

While analytical chiral HPLC is used for determining enantiomeric excess on a small scale, preparative chiral chromatography is employed to isolate larger quantities of a single enantiomer from a racemic or enantioenriched mixture. This technique is crucial when a stereoselective synthesis does not yield a product with 100% enantiomeric purity or for the resolution of a racemic mixture.

The principle of preparative HPLC is the same as its analytical counterpart, but it is performed on a larger scale. This involves using columns with a larger internal diameter and packed with a greater amount of the chiral stationary phase. The mobile phase flow rate is significantly higher, and larger sample volumes are injected. The fractions corresponding to each separated enantiomer are collected as they elute from the column. The analytical methods developed for determining e.e. (as described in section 6.1) serve as the foundation for scaling up to a preparative method. The same CSPs, such as polysaccharide-based phases, are often used for both analytical and preparative separations of proline derivatives. nih.govnih.gov This technique allows for the purification of Boc-(R)-alpha-(4-biphenylmethyl)-proline to a very high degree of enantiomeric purity (>99.5% e.e.).

Quality Control and Process Analytical Technology in Research Synthesis

Stringent quality control (QC) is paramount in the synthesis of a chiral compound like Boc-(R)-alpha-(4-biphenylmethyl)-proline. The QC process involves setting predefined specifications for identity, purity, and enantiomeric excess and using validated analytical methods to ensure the final product meets these criteria.

Process Analytical Technology (PAT) is a modern approach to quality control that involves monitoring and controlling the manufacturing process in real-time. nih.govmt.com As defined by the FDA, PAT aims to ensure final product quality by designing, analyzing, and controlling the manufacturing process through the measurement of critical process parameters (CPPs) that affect critical quality attributes (CQAs). mt.comdntb.gov.ua

In the context of synthesizing Boc-(R)-alpha-(4-biphenylmethyl)-proline, PAT could involve:

Real-time Reaction Monitoring: Using in-situ spectroscopic probes (e.g., FTIR, Raman) to monitor the progress of the asymmetric synthesis. This allows for the tracking of reactant consumption, product formation, and the potential build-up of intermediates or by-products. researchgate.net

Control of Stereochemistry: By closely monitoring reaction parameters (temperature, pressure, catalyst concentration, reaction time) that influence the stereochemical outcome, the process can be controlled to maximize the formation of the desired (R)-enantiomer.

End-point Determination: PAT tools can precisely determine the optimal reaction endpoint, preventing the formation of degradation products from over-processing.

By integrating these advanced analytical methodologies and a PAT-based quality control strategy, the synthesis of Boc-(R)-alpha-(4-biphenylmethyl)-proline can be optimized to consistently produce a high-purity, enantiomerically pure compound.

Exploration of Boc R Alpha 4 Biphenylmethyl Proline in Supramolecular Chemistry Research

Principles of Self-Assembly and Molecular Recognition Involving Proline Derivatives

The self-assembly of molecules into well-defined, non-covalently linked structures is a cornerstone of supramolecular chemistry. Proline and its derivatives are particularly valuable building blocks, or tectons, in this context due to their unique structural and conformational properties. nih.govnih.gov The rigid pyrrolidine (B122466) ring restricts the conformational freedom of the peptide backbone, making it a predictable element in the design of supramolecular assemblies. nih.gov

The process of molecular recognition, where molecules selectively bind to one another, is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. Proline-containing molecules can participate in these interactions to form larger, ordered structures. nih.gov The Boc (tert-butyloxycarbonyl) protecting group on Boc-(R)-alpha-(4-biphenylmethyl)-proline can influence its solubility and aggregation behavior in different solvents.

The introduction of an alpha-substituent, such as the 4-biphenylmethyl group, dramatically influences the steric and electronic properties of the proline scaffold. The bulky and aromatic nature of the biphenylmethyl group can be expected to play a significant role in directing self-assembly through π-π stacking interactions between the biphenyl (B1667301) rings of adjacent molecules. These interactions, coupled with the inherent chirality of the (R)-alpha-substituted proline, can lead to the formation of highly ordered, chiral supramolecular structures.

Table 1: Potential Non-Covalent Interactions Involving Boc-(R)-alpha-(4-biphenylmethyl)-proline in Self-Assembly

| Interaction Type | Participating Groups | Expected Role in Self-Assembly |

| π-π Stacking | Biphenyl rings | Directional force promoting ordered packing |

| Steric Hindrance | Biphenylmethyl group | Controls intermolecular spacing and geometry |

| Hydrogen Bonding | Carboxylic acid (if deprotected) | Formation of dimers or extended networks |

| Van der Waals Forces | Entire molecule | Overall stabilization of the assembly |

Incorporation into Foldamers and Helical Assemblies

Polyproline helices are a well-known example of secondary structures formed from proline residues. kent.ac.uk The incorporation of alpha-substituted prolines, such as Boc-(R)-alpha-(4-biphenylmethyl)-proline, into a peptide or other oligomeric backbone would be expected to have a profound effect on its folding behavior. The steric bulk of the biphenylmethyl group would likely influence the local conformation, potentially forcing the backbone to adopt a specific helical twist. The aromatic nature of this substituent could also lead to stabilizing intramolecular π-π interactions, further defining the foldamer's structure.

The design of foldamers often involves a careful balance of different substituted monomers to achieve the desired three-dimensional architecture. The inclusion of a bulky, chiral monomer like Boc-(R)-alpha-(4-biphenylmethyl)-proline could be a strategy to create novel helical structures with specific recognition properties.

Table 2: Predicted Conformational Effects of Incorporating Boc-(R)-alpha-(4-biphenylmethyl)-proline into a Peptide Chain

| Structural Feature | Predicted Effect | Rationale |

| Helical Propensity | May induce or stabilize helical folds | Steric interactions of the bulky substituent favoring a specific backbone torsion. |

| Turns | Can act as a turn-inducing element | The rigid ring and alpha-substituent can disrupt linear peptide structures. |

| Global Conformation | Leads to more defined and rigid structures | Reduced conformational flexibility due to the substituted proline ring. |

Potential in Chiral Supramolecular Systems and Recognition Phenomena

Chirality is a fundamental aspect of many biological and chemical systems, and the development of chiral supramolecular assemblies is a major focus of current research. researchgate.net These systems are of interest for applications in asymmetric catalysis, chiral separations, and sensing. Proline, being an inherently chiral molecule, is a valuable building block for creating chiral supramolecular structures. mdpi.com

The (R) configuration of the alpha-carbon in Boc-(R)-alpha-(4-biphenylmethyl)-proline introduces a specific and well-defined stereocenter. When this molecule self-assembles or is incorporated into a larger structure, its chirality can be transferred to the supramolecular level, resulting in the formation of assemblies with a preferred handedness (e.g., a right- or left-handed helix).

The biphenylmethyl group can also play a direct role in chiral recognition. The aromatic rings can create a chiral pocket or surface within the supramolecular assembly that can selectively bind to other chiral molecules. This "chiral recognition" is based on the complementary shape and interactions between the host assembly and the guest molecule. For example, a supramolecular structure built from Boc-(R)-alpha-(4-biphenylmethyl)-proline might be able to distinguish between the two enantiomers of another chiral compound.

The combination of a defined stereocenter and a large, aromatic substituent in Boc-(R)-alpha-(4-biphenylmethyl)-proline makes it a promising candidate for the development of novel chiral supramolecular systems with applications in enantioselective recognition and sensing.

Table 3: Potential Applications of Chiral Supramolecular Systems Based on Boc-(R)-alpha-(4-biphenylmethyl)-proline

| Application Area | Proposed Mechanism of Action |

| Asymmetric Catalysis | Creation of a chiral environment around a catalytic site. |

| Chiral Separation | Formation of a chiral stationary phase for chromatography. |

| Chiral Sensing | Enantioselective binding of a guest molecule leading to a detectable signal. |

Future Directions and Emerging Research Avenues for Boc R Alpha 4 Biphenylmethyl Proline

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical sciences is opening new frontiers in molecular design and discovery. For a compound like Boc-(R)-alpha-(4-biphenylmethyl)-proline, these computational tools offer the potential to rapidly explore its chemical space and predict its utility in novel applications.

Furthermore, machine learning algorithms can be used to predict key physicochemical properties, such as solubility, stability, and bioavailability, for novel derivatives. This predictive capability is crucial in the early stages of drug development and materials science, allowing researchers to filter out compounds with undesirable properties before committing to costly and time-consuming synthesis. researchgate.net

Table 1: Potential Applications of AI/ML in the Study of Boc-(R)-alpha-(4-biphenylmethyl)-proline

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Generative Modeling | Algorithms create novel molecular structures based on a desired set of properties. | Design of new Boc-(R)-alpha-(4-biphenylmethyl)-proline derivatives with tailored biological activities. |

| Predictive QSAR | Quantitative Structure-Activity Relationship models predict the biological activity of compounds. | Rapid screening of virtual libraries to identify promising candidates for synthesis and testing. |

| Property Prediction | ML models forecast physicochemical properties like solubility and metabolic stability. | Early-stage deselection of compounds with poor drug-like properties, saving time and resources. |

| Retrosynthesis Planning | AI tools predict optimal synthetic routes for complex molecules. | Development of more efficient and sustainable methods for synthesizing the compound and its derivatives. |

Novel Synthetic Methodologies and Sustainable Synthesis of Complex Proline Derivatives

While Boc-(R)-alpha-(4-biphenylmethyl)-proline is a valuable research compound, the development of novel and sustainable synthetic methodologies for its production and the creation of more complex proline derivatives remains a key area of investigation. Current research in organic synthesis emphasizes the importance of efficiency, stereoselectivity, and environmental responsibility (green chemistry).

Future research will likely focus on developing catalytic enantioselective methods to access the core proline scaffold. nih.gov The use of organocatalysis, for example with catalysts like L-proline itself, has shown promise in producing chiral pyrans and thiopyrans stereospecifically. mdpi.com Applying similar principles could lead to more efficient syntheses of 4-substituted proline derivatives. nih.gov Innovations in phase-transfer catalysis and the use of chiral catalysts are also promising avenues for establishing the stereochemistry of these complex amino acids with high fidelity. nih.gov

Moreover, there is a growing demand for sustainable synthetic practices. This includes minimizing the use of hazardous reagents and solvents, reducing the number of synthetic steps, and improving atom economy. Methodologies such as one-pot reactions or flow chemistry could be adapted for the synthesis of Boc-(R)-alpha-(4-biphenylmethyl)-proline and its analogues, leading to reduced waste and increased efficiency. The development of synthetic routes starting from readily available and renewable feedstocks is another important goal.

Table 2: Comparison of Synthetic Approaches for Proline Derivatives

| Synthetic Strategy | Key Features | Advantages for Complex Proline Derivatives |

|---|---|---|

| Asymmetric Catalysis | Utilizes chiral catalysts to control stereochemistry. | High enantioselectivity, reduces need for chiral resolution. nih.gov |

| Multicomponent Reactions | Combines three or more reactants in a single step. | Increased efficiency, reduced waste, rapid access to molecular diversity. mdpi.com |

| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Improved safety, scalability, and reaction control. |

| Biocatalysis | Employs enzymes to perform specific chemical transformations. | High selectivity, mild reaction conditions, environmentally friendly. |

Unexplored Applications in Advanced Materials Science (Focus on Chemical Incorporation and Structure-Property Relationships)

The unique structural features of Boc-(R)-alpha-(4-biphenylmethyl)-proline suggest significant, yet largely unexplored, potential in the field of advanced materials science. chemimpex.com The rigid proline ring can impart conformational stability to polymer backbones, while the large, hydrophobic biphenylmethyl group can influence properties such as thermal stability, mechanical strength, and self-assembly behavior. chemimpex.com

One promising area is the incorporation of this amino acid derivative into novel polymers and composites. chemimpex.com By functionalizing the proline's carboxyl or amino group, it can be polymerized or grafted onto existing polymer chains. The presence of the bulky biphenyl (B1667301) group could enhance the mechanical properties of materials, leading to the development of high-performance plastics, coatings, or fibers. chemimpex.com Its defined stereochemistry could also be exploited to create chiral polymers with unique optical or recognition properties.

Understanding the structure-property relationships is critical for designing new materials. The orientation and packing of the biphenylmethyl groups within a material will significantly impact its bulk properties. For example, these aromatic moieties could promote pi-stacking interactions, leading to materials with interesting electronic or photophysical characteristics. Future research should focus on systematically incorporating Boc-(R)-alpha-(4-biphenylmethyl)-proline into different material matrices and characterizing the resulting changes in their physical and chemical properties.

Challenges and Opportunities in Targeted Chemical Probe Development

Chemical probes are essential tools for dissecting complex biological processes and validating new drug targets. nih.govox.ac.uk The scaffold of Boc-(R)-alpha-(4-biphenylmethyl)-proline presents both opportunities and challenges for the development of potent and selective chemical probes.

The primary opportunity lies in its potential as a starting point for designing inhibitors of specific protein-protein interactions (PPIs) or enzymes. The rigid proline backbone can serve to correctly orient the biphenylmethyl group, which can be tailored to fit into hydrophobic pockets on a target protein. This makes it a valuable building block in medicinal chemistry for creating compounds that modulate biological targets. chemimpex.com

However, significant challenges must be addressed. A key challenge in probe development is achieving high selectivity for the intended target over other related proteins to avoid off-target effects and misinterpretation of biological results. nih.gov Another challenge is ensuring that the probe has appropriate physicochemical properties, such as cell permeability, to be effective in cellular assays. The bulky and hydrophobic nature of Boc-(R)-alpha-(4-biphenylmethyl)-proline might necessitate further chemical modifications to achieve optimal bioavailability and solubility. chemimpex.com

Future research in this area will involve iterative cycles of design, synthesis, and biological testing. Computational docking studies can help in designing derivatives with improved target affinity and selectivity. The development of probes with well-characterized mechanisms of action will be crucial for advancing our understanding of disease biology and for the identification of novel therapeutic targets. ox.ac.uknih.gov

Table 3: Key Considerations in Chemical Probe Development from Boc-(R)-alpha-(4-biphenylmethyl)-proline

| Consideration | Challenge | Opportunity |

|---|---|---|

| Potency | Achieving high affinity for the target protein. | The scaffold allows for the presentation of functional groups in a defined 3D space to maximize binding. |

| Selectivity | Minimizing binding to off-target proteins. | The biphenylmethyl group can be modified to exploit unique features of the target's binding site. |

| Cellular Activity | Ensuring the compound can cross cell membranes and engage its target in a cellular context. | The lipophilic character may aid membrane permeability, but solubility must be balanced. |

| Mechanism of Action | Elucidating how the probe interacts with its target and modulates its function. | Provides a tool to study the biological role of the target protein in health and disease. nih.gov |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for Boc-(R)-alpha-(4-biphenylmethyl)-proline?

- Methodology : Solid-phase peptide synthesis (SPPS) or solution-phase methods are commonly employed. The Boc (tert-butoxycarbonyl) group is used to protect the proline nitrogen during synthesis. Key steps include:

- Coupling 4-biphenylmethyl bromide to the proline backbone under basic conditions.

- Deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

- Purification via column chromatography or recrystallization.

Q. What analytical techniques validate the structure and purity of Boc-(R)-alpha-(4-biphenylmethyl)-proline?

- Techniques :

- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and substituent placement.

- High-resolution mass spectrometry (HRMS) for molecular weight verification (C₁₇H₂₃NO₄, 305.37 g/mol).

- HPLC with UV detection to assess purity (>99% recommended for biological assays).

- Melting point analysis (154–156°C range expected for Boc-protected analogs) .

Q. How does Boc-(R)-alpha-(4-biphenylmethyl)-proline interact with the ASCT2 glutamine transporter?

- Mechanism : The 4-biphenylmethyl group enhances hydrophobic interactions with the ASCT2 binding pocket (PA and PB subpockets), while the proline carboxylate forms hydrogen bonds with residues like Ser353 and Thr385. The Boc group stabilizes the ligand conformation for optimal binding .

- Experimental Validation : Use radiolabeled glutamine displacement assays or electrophysiology to measure inhibitory potency (IC₅₀).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the inhibitory activity of Boc-(R)-alpha-(4-biphenylmethyl)-proline analogs?

- Methodology :

- Substituent Variation : Replace the 4-biphenylmethyl group with halogenated (e.g., 4-bromo, 4-chloro) or electron-withdrawing groups (e.g., 2-cyanobenzyl) to modulate hydrophobicity and steric effects .

- In Silico Screening : Perform molecular docking (e.g., Schrödinger Suite) to predict binding affinities. For example, 4-bromobenzyl analogs may exhibit stronger hydrophobic interactions but reduced solubility .

- Biological Testing : Compare IC₅₀ values across analogs using ASCT2-overexpressing cell lines.

Q. What computational approaches model the binding dynamics of Boc-(R)-alpha-(4-biphenylmethyl)-proline to ASCT2?

- Tools :

- Homology Modeling : Build ASCT2 structures using templates like GltPh (PDB: 1XFH).

- Induced Fit Docking (IFD) : Account for receptor flexibility, particularly the HP2 loop movement observed in ASCT2 .

- LigPlot Analysis : Visualize 2D interaction maps (e.g., hydrogen bonds with Ser353, hydrophobic contacts with Phe393) .

- Validation : Cross-validate docking poses with mutagenesis studies (e.g., Phe393Ala mutations to assess π-π stacking disruption).

Q. How does stereochemistry (R vs. S configuration) influence the biological activity of Boc-protected proline derivatives?

- Key Findings :

- The (R)-configuration aligns the 4-biphenylmethyl group for optimal ASCT2 binding, while (S)-isomers may sterically clash with Phe393 .

- In catalytic applications, (R)-proline derivatives can dictate enantioselectivity (e.g., 33% ee reversal observed in mismatched stereochemical pairs) .

- Experimental Design : Use chiral HPLC or X-ray crystallography to confirm configuration and correlate with activity data.

Q. How can researchers resolve contradictions in reported inhibitory potencies of Boc-(R)-alpha-(4-biphenylmethyl)-proline?

- Troubleshooting Steps :

- Assay Conditions : Standardize buffer pH, temperature, and ion concentrations (e.g., Na⁺-dependence of ASCT2 activity).

- Cell Line Variability : Use consistent ASCT2-overexpressing models (e.g., HEK293 vs. HeLa).

- Compound Purity : Re-evaluate HPLC traces and NMR spectra; impurities >1% can skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.